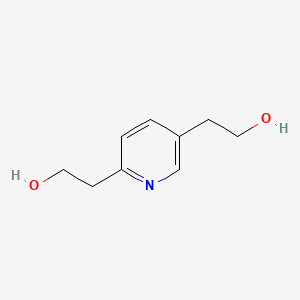

2,5-Pyridinediethanol

Description

Properties

IUPAC Name |

2-[6-(2-hydroxyethyl)pyridin-3-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c11-5-3-8-1-2-9(4-6-12)10-7-8/h1-2,7,11-12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAARSEJOINDRMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Pyridinediethanol: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Pyridinediethanol, a pyridine derivative featuring two hydroxyethyl substituents, represents a versatile yet underexplored building block in synthetic chemistry. Its unique structural combination of a heterocyclic aromatic core and reactive hydroxyl groups suggests significant potential in medicinal chemistry, polymer science, and materials research. This guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and prospective applications of 2,5-Pyridinediethanol, drawing insights from related pyridine compounds to illuminate its untapped utility.

Introduction: The Pyridine Scaffold in Modern Chemistry

The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials. Its electronic properties, ability to participate in hydrogen bonding, and capacity to act as a ligand for metal ions make it a privileged scaffold in drug design and catalysis. The introduction of functional groups onto the pyridine core allows for the fine-tuning of its physicochemical and biological properties. 2,5-Pyridinediethanol (CAS No. 1000571-88-9) is one such functionalized pyridine, offering two primary alcohol moieties for further chemical elaboration.

Physicochemical Properties of 2,5-Pyridinediethanol

Detailed experimental data on the physicochemical properties of 2,5-Pyridinediethanol are not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, we can infer its key characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₂ | [1] |

| Molecular Weight | 167.21 g/mol | [1] |

| Appearance | White Powder/Neat | [2], [1] |

| Synonyms | 2-[6-(2-hydroxyethyl)pyridin-3-yl]ethanol, 2,5-bis(2-hydroxyethyl)pyridine | [1] |

Solubility and Stability: Based on the presence of two hydroxyl groups and a nitrogen atom, 2,5-Pyridinediethanol is expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in water is likely to be moderate. Like other pyridine derivatives, it should be stored in a cool, dry place away from strong oxidizing agents. The hydroxyl groups may be susceptible to oxidation.

Synthesis and Characterization

Proposed Synthetic Pathway

A potential route could start from a 2,5-disubstituted pyridine with functionalities that can be converted to hydroxyethyl groups. For instance, the reduction of 2,5-pyridinediacetic acid or its esters would yield the desired diol.

Caption: Proposed synthesis of 2,5-Pyridinediethanol.

Experimental Protocol: A General Approach for Reduction of Pyridine Dicarboxylates

The following protocol is a generalized procedure based on standard laboratory practices for the reduction of esters to alcohols.

Materials:

-

Dimethyl 2,5-pyridinedicarboxylate

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a suitable additive

-

Anhydrous tetrahydrofuran (THF) or other suitable ether solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve dimethyl 2,5-pyridinedicarboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.

-

Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

-

Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2,5-Pyridinediethanol.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Characterization Techniques

The structure and purity of the synthesized 2,5-Pyridinediethanol would be confirmed using standard analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the methylene protons of the hydroxyethyl groups.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol groups.

Potential Applications of 2,5-Pyridinediethanol

The bifunctional nature of 2,5-Pyridinediethanol makes it a valuable building block for various applications.

Medicinal Chemistry and Drug Development

The pyridine scaffold is a common feature in many approved drugs[3]. The two hydroxyl groups in 2,5-Pyridinediethanol provide convenient handles for the synthesis of more complex molecules with potential biological activity. It can serve as a precursor for the synthesis of:

-

Bis-ethers and Bis-esters: Derivatization of the hydroxyl groups can lead to compounds with altered lipophilicity and potential for targeted biological interactions.

-

Chelating Agents: The pyridine nitrogen and the hydroxyl oxygens can act as a tridentate ligand for various metal ions, which is a feature exploited in some therapeutic and diagnostic agents.

-

Scaffolds for Library Synthesis: The diol functionality allows for the parallel synthesis of a library of compounds for high-throughput screening in drug discovery programs[4].

Derivatives of 2,5-disubstituted pyridines have shown promise as antimicrobial agents[5].

Caption: Role of 2,5-Pyridinediethanol in drug discovery.

Polymer Chemistry and Materials Science

Diols are fundamental monomers in the synthesis of polyesters and polyurethanes. The incorporation of a pyridine ring into the polymer backbone can impart unique properties such as:

-

Improved Thermal Stability: The rigid aromatic ring can increase the glass transition temperature of the polymer.

-

Coordination Sites: The pyridine nitrogen can coordinate with metal ions, leading to the formation of metallopolymers with interesting optical, electronic, or catalytic properties.

-

Modified Solubility and Adhesion: The polarity of the pyridine unit can influence the solubility and adhesive properties of the resulting polymer.

The use of pyridine diols in polymer chemistry is an emerging area of research with potential applications in functional coatings, membranes, and specialty plastics.

Biological Activity: An Area for Future Exploration

While there is no specific data on the biological activity of 2,5-Pyridinediethanol, the broader class of pyridine derivatives exhibits a wide range of pharmacological effects, including antimicrobial and anticancer activities[3][6]. For instance, some 2,5-disubstituted pyridine derivatives have been investigated for their antimicrobial properties[5]. The structural similarity to pyridoxine (Vitamin B6), which also contains hydroxymethyl groups on the pyridine ring, might suggest potential interactions with biological systems, although this is purely speculative and requires experimental validation. Future research should focus on screening 2,5-Pyridinediethanol and its derivatives for various biological activities.

Conclusion and Future Outlook

2,5-Pyridinediethanol is a promising but currently underutilized chemical entity. Its straightforward, albeit not yet specifically documented, synthesis and the presence of two reactive hydroxyl groups on a stable pyridine core make it an attractive building block for a wide range of applications. For researchers in drug development, it offers a novel scaffold for the synthesis of new chemical entities. For materials scientists, it provides a means to introduce functionality and rigidity into polymers. Further research into the detailed characterization, optimization of its synthesis, and exploration of its biological and material properties is warranted to fully unlock the potential of this versatile molecule.

References

-

Katiyar, P., & Singh, M. P. (2021). Synthesis of Pyridine Clubbed 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives Shows Potent Antimicrobial Activity. Letters in Organic Chemistry, 18(10), 822-829. [Online] Available at: [Link][5]

-

Raghavulu, K., et al. (2019). A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. Journal of Saudi Chemical Society, 23(8). [Online] Available at: [Link][7]

-

Zeghouan, A., et al. (2018). A strongly fluorescent NiII complex with 2-(2-hydroxyethyl)pyridine ligands: synthesis, characterization and theoretical analysis and comparison with a related polymeric CuII complex. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 8), 940-948. [Online] Available at: [Link][8]

-

Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Request PDF. [Online] Available at: [Link][9]

-

Google Patents. (n.d.). CN111995566B - Synthesis method of 2-hydroxyethyl pyridine. [Online] Available at: [10]

-

Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. [Online] Available at: [Link][11]

-

Raghavulu, K., et al. (2019). A novel synthesis of 2,5-di-substituted pyridine derivatives by the ring opening and closing cascade (ROCC) mechanism. Semantic Scholar. [Online] Available at: [Link][12]

-

Patil, P., et al. (n.d.). Pyridine and Its Biological Activity: A Review. Asian Journal of Research in Chemistry. [Online] Available at: [Link][3]

-

Sieroń, A., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 26(16), 4991. [Online] Available at: [Link][13]

-

van der Pijl, F., et al. (n.d.). Design and synthesis of fused pyridine building blocks for automated library generation. ChemRxiv. [Online] Available at: [Link][4]

-

Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. [Online] Available at: [Link][14]

-

PubChem. (n.d.). Pyridine-2,6-diethanol. [Online] Available at: [Link][15]

-

De la Torre-López, D., et al. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 28(19), 6901. [Online] Available at: [Link][16]

-

PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. [Online] Available at: [Link][17]

-

Al-Hourani, B. J. (2012). SYNTHESIS OF SMALL PYRIDINE BUILDING BLOCKS. RASAYAN Journal of Chemistry, 5(2), 232-237. [Online] Available at: [Link][18]

-

Brejcha, P. R., et al. (2022). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 24(10), 4013-4017. [Online] Available at: [Link][19]

-

ResearchGate. (n.d.). Figure S14: 1 H NMR spectrum of 2-OH recorded in pyridine-d5 at room temperature. [Online] Available at: [Link][20]

-

Kothgassner, P., et al. (2023). Functionalized electron-rich pyridines as initiators for the epoxy homopolymerization. ChemRxiv. [Online] Available at: [Link][21]

-

Cheméo. (n.d.). Chemical Properties of 2,6-Pyridinedimethanol (CAS 1195-59-1). [Online] Available at: [Link][22]

-

Baran, P. (2004). Pyridine Synthesis: Cliff Notes. [Online] Available at: [Link][23]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Online] Available at: [Link][24]

-

ResearchGate. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Online] Available at: [Link][25]

-

Google Patents. (n.d.). US3467663A - Derivatives of 2,6- and 2,5-bis (hydroxymethyl)pyridines. [Online] Available at: [26]

-

The Journal of Organic Chemistry. (2023). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. [Online] Available at: [Link][27]

-

El-Mekabaty, A., et al. (2022). Bis(pyridine)enaminone as a Precursor for the Synthesis of Bis(azoles) and Bis(azine) Utilizing Recent Economic Green Chemistry Technology: The Q-Tube System. Molecules, 27(23), 8272. [Online] Available at: [Link][28]

-

Lopes, I., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 8, 11442. [Online] Available at: [Link][29]

Sources

- 1. 2,5-Pyridinediethanol | CymitQuimica [cymitquimica.com]

- 2. 2,5-Pyridinediethanol | 1000571-88-9 [chemicalbook.com]

- 3. ajrconline.org [ajrconline.org]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. benthamdirect.com [benthamdirect.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. A strongly fluorescent NiII complex with 2-(2-hydroxyethyl)pyridine ligands: synthesis, characterization and theoretical analysis and comparison with a related polymeric CuII complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN111995566B - Synthesis method of 2-hydroxyethyl pyridine - Google Patents [patents.google.com]

- 11. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel synthesis of 2,5-di-substituted pyridine derivatives by the ring opening and closing cascade (ROCC) mechanism | Semantic Scholar [semanticscholar.org]

- 13. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyridine-2,6-diethanol | C9H13NO2 | CID 70645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Bot Verification [rasayanjournal.co.in]

- 19. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00333C [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. 2,6-Pyridinedimethanol (CAS 1195-59-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 23. baranlab.org [baranlab.org]

- 24. Pyridine synthesis [organic-chemistry.org]

- 25. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 26. US3467663A - Derivatives of 2,6- and 2,5-bis (hydroxymethyl)pyridines - Google Patents [patents.google.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. mdpi.com [mdpi.com]

- 29. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,5-Pyridinediethanol for Organic Synthesis

Abstract

2,5-Pyridinediethanol is a pivotal building block in the landscape of organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its unique structural motif, featuring a pyridine core flanked by two primary alcohol functionalities, offers a versatile platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the prevalent synthetic strategies for 2,5-pyridinediethanol, emphasizing the chemical principles that underpin these methodologies. Detailed experimental protocols, comparative data, and mechanistic insights are presented to equip researchers, scientists, and drug development professionals with the requisite knowledge for its efficient synthesis and application.

Introduction: The Significance of 2,5-Pyridinediethanol

The pyridine scaffold is a ubiquitous heterocyclic motif found in a vast array of biologically active molecules and functional materials.[1] The strategic placement of two ethanol substituents at the 2 and 5 positions of the pyridine ring in 2,5-pyridinediethanol (also known as 2-(6-(2-hydroxyethyl)pyridin-3-yl)ethan-1-ol) imparts a unique combination of properties.[2] The primary alcohol groups serve as versatile handles for further functionalization, enabling the construction of more complex molecular architectures. As a compound useful in organic synthesis, its applications span from the creation of novel ligands for coordination chemistry to the synthesis of potential therapeutic agents.[3][4]

This guide will focus on the most practical and widely employed synthetic routes to 2,5-pyridinediethanol, with a primary emphasis on the reduction of pyridine-2,5-dicarboxylic acid derivatives. The rationale behind the choice of reagents, solvents, and reaction conditions will be thoroughly discussed to provide a comprehensive understanding of the synthetic process.

Synthetic Strategies: A Focus on Reduction of Dicarboxylic Acid Derivatives

The most common and efficient pathway to 2,5-pyridinediethanol involves a two-step sequence starting from the commercially available 2,5-pyridinedicarboxylic acid (also known as isocinchomeronic acid).[5][6][7] This strategy comprises:

-

Esterification: Conversion of the dicarboxylic acid to its corresponding diester.

-

Reduction: Reduction of the diester to the diol.

This approach is favored due to the high yields and the relative ease of handling the intermediates.

Step 1: Esterification of 2,5-Pyridinedicarboxylic Acid

The direct reduction of carboxylic acids to alcohols is challenging and often requires harsh reducing agents. Therefore, the initial conversion of 2,5-pyridinedicarboxylic acid to a diester is a crucial step. The esterification not only activates the carbonyl groups for reduction but also improves the solubility of the substrate in organic solvents.

The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the dicarboxylic acid with an excess of an alcohol (typically methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[8][9] The reaction is driven to completion by removing the water formed as a byproduct, often through azeotropic distillation.[8]

Mechanism of Fischer Esterification:

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester.

Experimental Protocol: Synthesis of Diethyl 2,5-pyridinedicarboxylate [8]

-

Materials:

-

2,5-Pyridinedicarboxylic acid (100 g, 0.6 mol)

-

Absolute ethanol (300 mL)

-

Concentrated sulfuric acid (100 mL)

-

Benzene (200 mL)

-

Sodium bicarbonate (solid)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Suspend 2,5-pyridinedicarboxylic acid in absolute ethanol in a suitable reaction flask.

-

Slowly add concentrated sulfuric acid over 1.5 hours with stirring.

-

Reflux the resulting mixture for 16 hours.

-

Add benzene and remove the benzene/ethanol/water azeotrope by distillation. Maintain the reaction volume by adding a 1:1 mixture of benzene and ethanol at regular intervals.

-

After 5 hours of azeotropic distillation, pour the reaction mixture into ice-water.

-

Carefully neutralize the mixture with solid sodium bicarbonate.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Step 2: Reduction of the Diester to 2,5-Pyridinediethanol

The reduction of the diester intermediate is the final and critical step in the synthesis of 2,5-pyridinediethanol. Several reducing agents can accomplish this transformation, with the choice depending on factors such as reactivity, selectivity, and safety considerations.

Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and highly effective reducing agent for converting esters to primary alcohols.[10][11][12][13] It is often the reagent of choice due to its high reactivity, which typically leads to complete reduction and high yields.[11]

Mechanism of LiAlH₄ Reduction of Esters: [12][13]

The reaction proceeds in two main stages. First, a hydride ion from LiAlH₄ attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide leaving group to form an aldehyde. The aldehyde is subsequently reduced by a second equivalent of hydride to an alkoxide, which upon acidic workup, yields the primary alcohol.[12][13] It is important to note that the aldehyde intermediate cannot be isolated as it is more reactive than the starting ester.

DOT Script for LiAlH₄ Reduction Mechanism:

Caption: Mechanism of Ester Reduction by LiAlH₄.

Experimental Protocol: LiAlH₄ Reduction of Diethyl 2,5-pyridinedicarboxylate [8]

-

Materials:

-

Diethyl 2,5-pyridinedicarboxylate (1 equivalent)

-

Lithium aluminum hydride (2-3 equivalents)

-

Dry Tetrahydrofuran (THF)

-

Water

-

15% Sodium hydroxide (NaOH) solution

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in dry THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of diethyl 2,5-pyridinedicarboxylate in dry THF to the LiAlH₄ suspension.

-

After the addition is complete, stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

-

Carefully quench the reaction by the sequential slow addition of water, 15% NaOH solution, and then more water (Fieser workup).

-

Stir the resulting mixture until a white precipitate forms.

-

Filter the mixture and concentrate the filtrate to obtain the crude product.

-

Purify the product by appropriate methods (e.g., recrystallization or column chromatography).

-

Sodium borohydride (NaBH₄) is a milder reducing agent compared to LiAlH₄.[11] While it readily reduces aldehydes and ketones, it is generally unreactive towards esters under standard conditions.[14] However, the reactivity of NaBH₄ can be enhanced by using it in combination with certain additives or in specific solvent systems.[15]

A notable method for the reduction of esters using NaBH₄ involves the use of a sodium borohydride-methanol system in refluxing THF.[15][16] The in-situ formation of unstable hydride esters from the reaction of NaBH₄ with methanol is believed to be responsible for the enhanced reducing power.[15] Another effective system employs NaBH₄ in the presence of a Lewis acid like calcium chloride (CaCl₂) in ethanol.[17]

Advantages of NaBH₄ over LiAlH₄:

-

Safety: NaBH₄ is less reactive with protic solvents like water and alcohols, making it safer to handle.[11]

-

Selectivity: Its milder nature allows for the selective reduction of more reactive functional groups in the presence of esters if desired.

Experimental Protocol: NaBH₄/CaCl₂ Reduction of Diethyl 2,5-pyridinedicarboxylate [17]

-

Materials:

-

Diethyl pyridine-2,5-dicarboxylate (33.5 g, 0.15 mol)

-

Absolute Ethanol (EtOH) (500 mL total)

-

Sodium borohydride (NaBH₄) (11.4 g, 0.3 mol)

-

Anhydrous Calcium chloride (CaCl₂) (33.3 g, 0.3 mol)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Dowex 50W-X8 cation exchange resin (H⁺ form)

-

Dilute Ammonium hydroxide (NH₄OH)

-

-

Procedure:

-

Dissolve diethyl pyridine-2,5-dicarboxylate in absolute EtOH.

-

Add NaBH₄ in several portions over a 30-minute period.

-

Add a solution of anhydrous CaCl₂ in EtOH dropwise over a 1-hour period.

-

Stir the mixture at room temperature for 16 hours.

-

Neutralize the reaction with concentrated H₂SO₄.

-

Remove the precipitated CaSO₄ by centrifugation.

-

Concentrate the combined supernatant, dissolve the residue in water, and apply it to a Dowex 50W-X8 cation exchange resin column.

-

Elute the column with water until the eluate is no longer acidic.

-

Elute the product with dilute NH₄OH.

-

Evaporate the solvent to afford 2,5-pyridinediethanol.

-

Alternative Synthetic Approaches

While the reduction of dicarboxylic acid derivatives is the most prevalent route, other methods for synthesizing substituted pyridines exist, although they are less commonly applied for 2,5-pyridinediethanol specifically. These include:

-

Catalytic Hydrogenation: The pyridine ring can be hydrogenated to a piperidine ring using catalysts like platinum group metals (e.g., Pd/C, PtO₂, Rh₂O₃) under hydrogen pressure.[1][18][19] However, this method is generally employed for the saturation of the pyridine ring itself rather than the reduction of substituents. Achieving selective reduction of the ester groups without affecting the aromaticity of the pyridine ring would require careful catalyst selection and optimization of reaction conditions.[20]

-

Grignard Reactions: Grignard reagents can react with pyridine N-oxides or pyridine esters.[21][22][23][24][25] However, these reactions typically lead to the introduction of alkyl or aryl groups rather than the formation of diethanol substituents.

Data Summary and Comparison

| Method | Reducing Agent | Solvent | Conditions | Advantages | Disadvantages | Yield | Reference |

| Method A | Lithium Aluminum Hydride (LiAlH₄) | Dry THF | 0 °C to RT | High reactivity, generally high yields | Pyrophoric, requires anhydrous conditions, less selective | High | [8] |

| Method B | Sodium Borohydride (NaBH₄) / Calcium Chloride (CaCl₂) | Ethanol | Room Temperature | Safer to handle, milder conditions | Lower reactivity than LiAlH₄, may require longer reaction times | 51% | [17] |

Conclusion

The synthesis of 2,5-pyridinediethanol is most efficiently achieved through a two-step process involving the esterification of 2,5-pyridinedicarboxylic acid followed by the reduction of the resulting diester. The choice between powerful reducing agents like lithium aluminum hydride and milder, safer alternatives such as sodium borohydride systems depends on the specific requirements of the synthesis, including scale, safety considerations, and desired selectivity. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable building block for their endeavors in organic synthesis and drug discovery.

References

- Vertex AI Search. (n.d.). Ester to Alcohol - Common Conditions. Retrieved January 15, 2026.

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved January 15, 2026, from [Link]

- BenchChem. (2025). Catalytic Hydrogenation of Pyridine to Piperidine. Retrieved January 15, 2026.

-

JoVE. (2025, May 22). Esters to Alcohols: Hydride Reductions. Retrieved January 15, 2026, from [Link]

-

Wikipedia. (n.d.). Sodium borohydride. Retrieved January 15, 2026, from [Link]

-

University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved January 15, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,5-pyridinedimethanol. Retrieved January 15, 2026, from [Link]

-

OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. Retrieved January 15, 2026, from [Link]

- BenchChem. (2025). An In-depth Technical Guide to Pyridine-2,5-dicarboxylic Acid. Retrieved January 15, 2026.

-

Royal Society of Chemistry. (2024, January 3). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Retrieved January 15, 2026, from [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved January 15, 2026, from [Link]

-

Indian Academy of Sciences. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved January 15, 2026, from [Link]

- BenchChem. (2025).

-

ResearchGate. (2017, January 17). Why some esters can be reduced by sodium borohydride?. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2025, August 6). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved January 15, 2026, from [Link]

-

PubMed Central. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved January 15, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. Retrieved January 15, 2026, from [Link]

-

PubMed Central. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved January 15, 2026, from [Link]

-

RSC Publishing. (2022, March 7). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Retrieved January 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 15, 2026, from [Link]

- BenchChem. (2025). Esterification of 2,5-Pyridinedicarboxylic Acid. Retrieved January 15, 2026.

- (n.d.). Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions.

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2025, August 6). Grignard compounds derived from pyridine. I. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.

-

Taylor & Francis Online. (n.d.). Synthesis of Novel Derivatives of Pyridine-2,6-dicarboxylic Acid. Retrieved January 15, 2026, from [Link]

-

Wikipedia. (n.d.). Pyridinedicarboxylic acid. Retrieved January 15, 2026, from [Link]

-

NIH. (n.d.). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). CN105646334A - Preparation method of 2,6-pyridinedimethanol.

-

Dalton Transactions (RSC Publishing). (n.d.). Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.

-

NIST WebBook. (n.d.). 2,5-Pyridinedicarboxylic acid. Retrieved January 15, 2026, from [Link]

-

PubMed Central. (2025, July 14). Scaling-up the Bioconversion of Lignin to 2,4-Pyridinedicarboxylic Acid With Engineered Pseudomonas putida for Bio-Based Plastics Production. Retrieved January 15, 2026, from [Link]

-

MDPI. (2019, April 14). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved January 15, 2026, from [Link]

-

YouTube. (2025, January 12). What Is Pyridine Used For In Organic Chemistry?. Retrieved January 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,5-Pyridinediethanol | CymitQuimica [cymitquimica.com]

- 3. 2,5-Pyridinediethanol | 1000571-88-9 [chemicalbook.com]

- 4. 2,5-Pyridinediethanol CAS#: 1000571-88-9 [chemicalbook.com]

- 5. Pyridinedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 6. 2,5-Pyridinedicarboxylic acid [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Video: Esters to Alcohols: Hydride Reductions [jove.com]

- 13. orgosolver.com [orgosolver.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Sodium borohydride - Wikipedia [en.wikipedia.org]

- 16. ias.ac.in [ias.ac.in]

- 17. prepchem.com [prepchem.com]

- 18. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]

- 21. Ambeed [ambeed.com]

- 22. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Pyridine synthesis [organic-chemistry.org]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,5-Pyridinediethanol for Research and Development

Introduction

2,5-Pyridinediethanol is a heterocyclic organic compound featuring a pyridine ring substituted with two hydroxyethyl groups. Its unique structure makes it a valuable building block in various chemical syntheses, particularly in the fields of medicinal chemistry and materials science. Understanding its chemical properties and safety profile is paramount for its effective and safe utilization in a laboratory setting. This guide provides a comprehensive overview of 2,5-Pyridinediethanol, with a focus on its CAS number, detailed safety information, and best practices for handling and storage, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of its safe and effective application. Key identifiers and properties for 2,5-Pyridinediethanol are summarized below.

| Property | Value | Source |

| CAS Number | 1000571-88-9 | [1] |

| Molecular Formula | C₉H₁₃NO₂ | [1] |

| Molecular Weight | 167.21 g/mol | [1] |

| Synonyms | 2-[6-(2-hydroxyethyl)pyridin-3-yl]ethanol, 2-[6-(2-hydroxyethyl)pyridin-3-yl]ethan-1-ol | [1] |

| Appearance | Neat (liquid or solid, specific form not detailed in sources) | [1] |

| InChI | InChI=1S/C9H13NO2/c11-5-3-8-1-2-9(4-6-12)10-7-8/h1-2,7,11-12H,3-6H2 | [1] |

Comprehensive Safety and Hazard Analysis

GHS Hazard Classification (Inferred)

Based on analogous compounds such as other functionalized pyridines, 2,5-Pyridinediethanol should be handled as a substance with the following potential hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Skin Corrosion/Irritation: Likely to cause skin irritation.[3][4]

-

Serious Eye Damage/Eye Irritation: Poses a risk of serious eye irritation or damage.[2][3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

Precautionary Measures and Personal Protective Equipment (PPE)

A proactive approach to safety is critical. The following diagram and protocols outline the necessary steps for safe handling.

Caption: Workflow for Safe Handling of Pyridine Derivatives.

Step-by-Step Handling Protocol:

-

Engineering Controls: All manipulations of 2,5-Pyridinediethanol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[4]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3]

-

Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure full skin coverage.[2]

-

-

Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

| Situation | First Aid Measures | Source |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [3][4] |

| Skin Contact | Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [3][4] |

| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [3][4] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. | [3] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.

-

Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Caption: Logic Flow for Storage and Disposal.

Storage Guidelines:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.[4]

-

It may be beneficial to store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

Disposal:

-

Dispose of unused material and its container as hazardous waste.

-

Follow all federal, state, and local environmental regulations for chemical waste disposal. Do not allow the product to enter drains.[3]

Toxicological Profile (Inferred)

A complete toxicological profile for 2,5-Pyridinediethanol is not available. However, based on data for related pyridine compounds, it is prudent to assume the following:

-

Acute Effects: Harmful if ingested, inhaled, or absorbed through the skin. Causes irritation to the skin, eyes, and respiratory tract.[2][3]

-

Chronic Effects: No specific data is available. Long-term exposure should be minimized through the consistent use of engineering controls and PPE.

-

Carcinogenicity: There is no evidence to suggest that this compound is carcinogenic based on the available data for related substances.[3]

Conclusion

2,5-Pyridinediethanol is a compound with significant potential in research and development. While it presents certain hazards, these can be effectively managed through the implementation of robust safety protocols, the consistent use of appropriate personal protective equipment, and adherence to established guidelines for storage and disposal. By integrating the principles of chemical safety and informed risk assessment into all workflows, researchers can confidently and safely leverage the synthetic utility of this valuable molecule.

References

-

PrepChem. (n.d.). Synthesis of 2,5-pyridinedimethanol. Retrieved from PrepChem.com. [Link]

- Google Patents. (n.d.). CN105646334A - Preparation method of 2,6-pyridinedimethanol.

- Google Patents. (n.d.). US6258955B1 - Process for preparing 2-piperidineethanol compounds.

-

Indiana Department of Environmental Management. (2024, September 6). Transportation, Use, Handling, and Storage of Lab Chemicals. Retrieved from IN.gov. [Link]

-

Methanol Institute. (n.d.). METHANOL SAFE HANDLING MANUAL. Retrieved from Methanol Institute. [Link]

Sources

Solubility and spectral data of 2,5-Pyridinediethanol

An In-Depth Technical Guide to the Physicochemical Characterization of 2,5-Pyridinediethanol

Introduction

2,5-Pyridinediethanol (CAS No. 1000571-88-9) is a heterocyclic organic compound featuring a pyridine core substituted with two hydroxyethyl groups.[1] Its structure, possessing both a basic nitrogen atom and two primary alcohol functionalities, makes it a versatile building block in medicinal chemistry and materials science. The potential for hydrogen bonding, metal coordination, and further chemical modification renders a thorough understanding of its physicochemical properties, such as solubility and spectral characteristics, essential for its effective application in research and development.

This guide provides a comprehensive overview of the analytical methodologies used to characterize 2,5-Pyridinediethanol. It is designed for researchers, scientists, and drug development professionals, offering not only core data but also the underlying scientific principles and field-proven experimental protocols.

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation, and reaction kinetics. The dual-functional nature of 2,5-Pyridinediethanol—a polar heterocyclic ring and two hydroxyl groups—governs its interaction with various solvents.

Predicted Solubility

Based on the "like dissolves like" principle, 2,5-Pyridinediethanol is predicted to exhibit high solubility in polar protic solvents (e.g., water, ethanol, methanol) due to favorable hydrogen bonding interactions. It is also expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF). Its solubility is anticipated to be limited in nonpolar solvents such as hexane.

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | Forms strong hydrogen bonds via hydroxyl groups and the pyridine nitrogen. |

| Ethanol / Methanol | Soluble | Polar protic nature aligns well with the solute's functional groups. |

| Dimethyl Sulfoxide (DMSO) | Soluble | High-polarity aprotic solvent capable of accepting hydrogen bonds. |

| Chloroform | Sparingly Soluble | Moderate polarity; solubility may be limited. |

| Hexane | Insoluble | Nonpolar solvent cannot effectively solvate the polar functional groups. |

Experimental Workflow for Solubility Determination

A systematic approach is crucial for accurately determining solubility. The following protocol outlines a standard method for qualitative and semi-quantitative solubility assessment.[2][3] This workflow ensures reproducibility and provides a clear basis for solvent selection in subsequent applications.

Caption: Workflow for determining the solubility of an organic compound.

Protocol: Qualitative Solubility Testing

Causality: This protocol is designed to systematically test the solubility of a compound across a range of solvents with varying polarities. Starting with a small, defined amount of solute and adding the solvent incrementally allows for a clear visual determination of the point of dissolution.[2][3]

-

Preparation: Place a precisely weighed amount (e.g., 25 mg) of 2,5-Pyridinediethanol into a clean, dry test tube.[3]

-

Solvent Addition: Add the selected solvent (e.g., water) in 0.25 mL increments, up to a total of 0.75 mL.

-

Mixing: After each addition, cap and shake the test tube vigorously for at least 60 seconds.[2] Visual inspection against a well-lit background is critical.

-

Observation: If the solid dissolves completely after any addition, the compound is considered soluble in that solvent. If any solid remains after the full 0.75 mL has been added, it is deemed insoluble or sparingly soluble.

-

Acid/Base Testing: For compounds insoluble in water, subsequent tests in 5% aqueous NaOH and 5% aqueous HCl can reveal the presence of acidic or basic functional groups.[4][5] Given its pyridine moiety, 2,5-Pyridinediethanol is expected to dissolve in 5% HCl.

Part 2: Spectral Data & Characterization

Spectroscopic analysis provides unambiguous evidence of a molecule's chemical structure. Each technique offers a unique piece of the structural puzzle, and together they allow for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[6]

Causality: The predicted chemical shifts are based on the known electronic effects within pyridine rings and the influence of adjacent electronegative oxygen atoms. Protons on the aromatic ring are deshielded, appearing downfield. The methylene groups are split into triplets due to coupling with their neighboring methylene groups (n+1 rule).[7]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Singlet (s) | 1H | H-6 (Proton on pyridine ring) |

| ~7.8 | Doublet (d) | 1H | H-4 (Proton on pyridine ring) |

| ~7.4 | Doublet (d) | 1H | H-3 (Proton on pyridine ring) |

| ~4.8 | Triplet (t) | 2H | -CH₂-OH (at C-5) |

| ~4.6 | Triplet (t) | 2H | -CH₂-OH (at C-2) |

| ~3.7 | Triplet (t) | 2H | Py-CH₂- (at C-5) |

| ~2.9 | Triplet (t) | 2H | Py-CH₂- (at C-2) |

| ~4.5-5.5 | Broad Singlet | 2H | -OH (exchangeable) |

Causality: The chemical shifts of the carbon atoms are influenced by their hybridization and electronic environment. Carbons within the aromatic pyridine ring appear in the typical downfield region (120-150 ppm), while the sp³ hybridized carbons of the ethanol side chains are found upfield.

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-2 (Pyridine ring, attached to side chain) |

| ~148 | C-6 (Pyridine ring, attached to side chain) |

| ~138 | C-4 (Pyridine ring) |

| ~135 | C-5 (Pyridine ring) |

| ~122 | C-3 (Pyridine ring) |

| ~60 | -CH₂-OH (at C-5) |

| ~59 | -CH₂-OH (at C-2) |

| ~38 | Py-CH₂- (at C-5) |

| ~35 | Py-CH₂- (at C-2) |

Trustworthiness: This protocol incorporates essential steps like using a deuterated solvent and shimming to ensure high-quality, reproducible data. The lock signal from the deuterated solvent stabilizes the magnetic field, while shimming optimizes its homogeneity, leading to sharp, well-resolved peaks.[8][9]

-

Sample Preparation: Accurately weigh 5-20 mg of 2,5-Pyridinediethanol for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.[8][10]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of 4-5 cm.

-

Spectrometer Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to maximize homogeneity and improve spectral resolution.

-

Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]

Causality: The absorption frequencies correspond to specific vibrational modes. The broad O-H stretch is characteristic of hydrogen-bonded alcohols. C=C and C=N stretching vibrations confirm the presence of the aromatic pyridine ring.[12][13][14]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400–3200 | Strong, Broad | O-H Stretch | Alcohol |

| 3100–3000 | Medium | C-H Stretch | Aromatic (Pyridine) |

| 2950–2850 | Medium | C-H Stretch | Aliphatic (-CH₂-) |

| 1600–1580 | Medium-Weak | C=C Stretch | Aromatic (Pyridine) |

| 1500–1400 | Medium-Strong | C=N Stretch | Aromatic (Pyridine) |

| 1070–1030 | Strong | C-O Stretch | Primary Alcohol |

Expertise: The thin solid film method is often preferred for its simplicity and for avoiding spectral interference from mulling agents like Nujol.[15][16] The choice of a volatile solvent is critical to ensure it evaporates completely, leaving a pure film of the analyte for analysis.

-

Solution Preparation: Dissolve a small amount (5-10 mg) of 2,5-Pyridinediethanol in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[16]

-

Deposition: Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[15]

-

Evaporation: Allow the solvent to evaporate completely in a fume hood, which will leave a thin, even film of the solid compound on the plate.

-

Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty spectrometer should be run first for baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation patterns.[17]

Causality: The molecular weight of 2,5-Pyridinediethanol (C₉H₁₃NO₂) is 167.21 g/mol .[1] In Electrospray Ionization (ESI), a soft ionization technique, the compound is expected to be observed as the protonated molecule, [M+H]⁺. Electron Impact (EI) is a higher-energy technique that would likely show the molecular ion (M⁺) and various fragment ions.

| m/z Value | Ion | Ionization Technique |

| 167.10 | [M]⁺ | EI |

| 168.10 | [M+H]⁺ | ESI |

| 150.09 | [M-OH]⁺ | EI/ESI-MS/MS |

| 136.08 | [M-CH₂OH]⁺ | EI/ESI-MS/MS |

Trustworthiness: This general protocol highlights the core steps of MS analysis. The initial sample preparation in a suitable solvent is crucial for introduction into the ion source, and the mass analyzer separates ions based on their m/z ratio, which is the fundamental principle of the technique.[18][19]

-

Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Introduction: Introduce the sample into the mass spectrometer's ion source (e.g., via direct infusion or coupled with a liquid chromatography system).

-

Ionization: The sample is ionized using an appropriate method (e.g., ESI or EI). Gas-phase ions are generated.[17][18]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., Quadrupole, Time-of-Flight), where they are separated based on their m/z ratio.[20]

-

Detection: The separated ions are detected, and the data is processed to generate a mass spectrum, which plots ion intensity versus m/z.[17]

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about electronic transitions and conjugated systems.[21][22]

Causality: The pyridine ring acts as a chromophore. The expected absorptions are due to π→π* electronic transitions within the conjugated aromatic system. The exact λₘₐₓ can be influenced by the solvent and the substituents on the ring.[23] Data for the similar compound 2,6-Pyridinedimethanol shows absorption peaks around 260-270 nm[24], and a similar profile is expected for the 2,5-isomer.

| λₘₐₓ (nm) | Molar Absorptivity (ε) | Solvent | Transition |

| ~265 | (Predicted) | Ethanol/Water | π→π* |

Expertise: This protocol emphasizes the importance of a blank reference to ensure that any absorbance measured is due solely to the analyte, not the solvent or the cuvette.[25][26] This self-validating step is fundamental to accurate quantitative analysis.

-

Sample Preparation: Prepare a dilute solution of 2,5-Pyridinediethanol in a UV-transparent solvent (e.g., ethanol or water). The concentration should be adjusted so that the maximum absorbance is between 0.1 and 1.0.

-

Blanking: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.[25][27]

-

Sample Measurement: Rinse the cuvette with the sample solution, then fill it with the sample solution. Place the cuvette in the spectrophotometer.

-

Acquisition: Scan the desired wavelength range (e.g., 200–400 nm) and record the absorbance spectrum.[21]

Caption: A generalized workflow for spectroscopic characterization.

References

-

Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (n.d.). Purdue College of Engineering. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. (2015). JoVE. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Infrared spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]

-

IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Infrared Spectroscopy Techniques Guide. (n.d.). Scribd. Retrieved from [Link]

-

Stepbystep procedure for NMR data acquisition. (n.d.). Retrieved from [Link]

-

How To Prepare And Run An NMR Sample. (2025). ALWSCI. Retrieved from [Link]

-

How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Sampling of solids in IR spectroscopy. (n.d.). Slideshare. Retrieved from [Link]

-

ExperimentMassSpectrometry Documentation. (2025). Emerald Cloud Lab. Retrieved from [Link]

-

UV/Vis Spectroscopy Guide. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Mass Spectrometry Tutorial. (n.d.). Chemical Instrumentation Facility. Retrieved from [Link]

-

Sampling Technique for Organic Solids in IR Spectroscopy. (n.d.). Retrieved from [Link]

-

A Beginner's Guide to Mass Spectrometry. (2023). ACD/Labs. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023). Retrieved from [Link]

-

Experimental Setup. (n.d.). Refubium. Retrieved from [Link]

-

UV-Vis SOP. (n.d.). Retrieved from [Link]

-

Acquiring 1 H and 13 C Spectra. (2018). Royal Society of Chemistry. Retrieved from [Link]

-

NMR Spectroscopy. (n.d.). MSU Chemistry. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Infrared (IR) Spectroscopy. (n.d.). Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Introduction to IR Spectra. (n.d.). WebSpectra. Retrieved from [Link]

-

2,6-Pyridinedimethanol. (n.d.). NIST WebBook. Retrieved from [Link]

-

UV–vis spectra of 2,6‐PDM(theoretical and experimental). (n.d.). ResearchGate. Retrieved from [Link]

-

Pyridine. (n.d.). NIST WebBook. Retrieved from [Link]

-

Interpreting UV-Vis Spectra. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

-

high resolution nuclear magnetic resonance (nmr) spectra. (n.d.). Chemguide. Retrieved from [Link]

Sources

- 1. 2,5-Pyridinediethanol | CymitQuimica [cymitquimica.com]

- 2. chem.ws [chem.ws]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. books.rsc.org [books.rsc.org]

- 10. How To [chem.rochester.edu]

- 11. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 12. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. Introduction to IR Spectra [webspectra.chem.ucla.edu]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. acdlabs.com [acdlabs.com]

- 18. emeraldcloudlab.com [emeraldcloudlab.com]

- 19. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. Mass Spectrometry Basics | Mass Spectrometry | JEOL USA [jeolusa.com]

- 21. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 22. mt.com [mt.com]

- 23. utsc.utoronto.ca [utsc.utoronto.ca]

- 24. researchgate.net [researchgate.net]

- 25. engineering.purdue.edu [engineering.purdue.edu]

- 26. ossila.com [ossila.com]

- 27. cbic.yale.edu [cbic.yale.edu]

A Technical Guide to the Applications of Pyridine-Containing Diols in Advanced Polymer Chemistry

This guide provides an in-depth exploration of pyridine-containing diols as versatile building blocks in modern polymer chemistry. We will move beyond a simple recitation of facts to delve into the causal relationships between the unique chemical nature of the pyridine heterocycle and the enhanced properties of the resulting polymers. This document is intended for researchers and professionals in materials science and drug development seeking to leverage these monomers for creating high-performance materials.

The Pyridine Moiety: A Source of Unique Functionality in Polymers

The pyridine ring, a benzene analogue with one nitrogen atom replacing a methine group, is more than just a rigid aromatic spacer. Its incorporation into a polymer backbone via a diol monomer introduces a suite of predictable, tunable properties rooted in its fundamental chemical characteristics.

-

Inherent Basicity and Hydrogen Bonding: The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system, making it available for protonation or, more importantly for polymer science, strong hydrogen bonding.[1] This allows the pyridine unit to act as a potent hydrogen bond acceptor, influencing chain packing, solubility, and thermal properties.

-

Metal Coordination: The nitrogen lone pair serves as an excellent coordination site for metal ions. Polymers incorporating this feature can be designed for applications in catalysis, sensing, or as scavengers for heavy metals.

-

Polarity and Solubility: The electronegative nitrogen atom introduces a dipole moment, increasing the polarity of the monomer unit compared to its pure carbocyclic analogue (e.g., benzene). This can significantly alter the solubility profile of the resulting polymer, often enhancing solubility in polar aprotic solvents.[2][3]

-

Electronic Properties: The pyridine ring is electron-deficient, which can impart specific electronic and photophysical properties to conjugated polymers, making them suitable for applications in organic electronics.[2] Polymers based on pyridine have shown resistance to oxidation and superior electron transport characteristics.[2]

These intrinsic properties make pyridine-containing diols highly attractive monomers for synthesizing polymers with tailored thermal, mechanical, and functional characteristics.

Synthesis of Pyridine-Containing Diols

The availability of functionalized pyridine diols is a prerequisite for their use in polymer synthesis. While various synthetic routes exist, a common strategy involves the functionalization of a pre-formed pyridine ring. For example, 2,6-bis(hydroxymethyl)pyridine (BHMP) is a key monomer that can be compared to its benzene-based counterpart, 1,3-bis(hydroxymethyl)benzene (BHMB).[4]

Another important class, pyridine-3,4-diols, can be synthesized from 3-alkoxypyridinol precursors through various deprotection methods.[5]

General Experimental Protocol: Synthesis of Pyridine-3,4-diol Derivatives

The following protocol is a generalized example based on established literature for the deprotection of a benzyl-protected 3-alkoxypyridinol.[5]

Objective: To synthesize a pyridine-3,4-diol from a 3-(benzyloxy)pyridin-4-ol precursor.

Materials:

-

3-(benzyloxy)-2-substituted-pyridin-4-ol (1 equivalent)

-

Palladium on charcoal (Pd/C, 10 mol%)

-

Methanol (as solvent)

-

Hydrogen gas (H₂)

-

Standard glassware for hydrogenation (e.g., Parr shaker or H-Cube)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a suitable hydrogenation flask, dissolve the 3-(benzyloxy)pyridin-4-ol precursor in methanol.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with H₂ (typically 1-4 atm) and begin vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 12-24 hours).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield the final pyridine-3,4-diol.[5]

Self-Validation: The success of the synthesis is confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR) showing the disappearance of the benzyl group signals and the appearance of hydroxyl protons (or their exchangeable signal in a protic solvent).

Applications in Polymer Synthesis

Pyridine-containing diols are versatile monomers primarily used in step-growth polymerization to produce polyesters and polyurethanes.

Polyesters

The incorporation of pyridine diols into polyester chains introduces rigidity and functionality. The synthesis typically proceeds via polycondensation, reacting the diol with a suitable dicarboxylic acid or its derivative (e.g., diacyl chloride or diester).

The resulting polyesters often exhibit higher glass transition temperatures (Tg) and crystallinity compared to their fully aliphatic or phenyl-based counterparts.[6] For instance, polyesters derived from pyridine-2,6-dicarboxylic acid showed higher Tg and crystallinity than those from isophthalic acid.[6] This is a direct consequence of the rigid heterocyclic ring and the potential for inter-chain hydrogen bonding. Furthermore, these materials have demonstrated superior gas barrier properties, comparable to amorphous polyethylene terephthalate (PET).[6]

Caption: Workflow for Polyester Synthesis via Melt Polycondensation.

Polyurethanes

Pyridine diols are highly effective as chain extenders in the synthesis of polyurethanes (PUs). They react with diisocyanates to form the hard segments of the polymer. The nitrogen atom in the pyridine ring can form hydrogen bonds with the urethane linkages, enhancing the phase separation between hard and soft segments, which is critical for the material's mechanical properties.

A series of novel linear segmented polyurethanes have been synthesized by reacting a diphenol-based diol containing a pyridine unit with various diisocyanates like MDI, TDI, and HDI.[2] These pyridine-based PUs were found to be soluble in polar aprotic solvents and exhibited distinct thermal behaviors.[2][3]

Experimental Protocol: Synthesis of a Pyridine-Containing Polyurethane

This protocol describes a typical two-step solution polymerization method.

Objective: To synthesize a segmented polyurethane using a pyridine-containing diol as a chain extender.

Materials:

-

Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG) (1 equivalent)

-

Diisocyanate (e.g., 4,4′-Methylenebis(phenyl isocyanate), MDI) (2 equivalents)

-

Pyridine-containing diol (e.g., 4,4′-{pyridine-2,6-diylbis[nitrilomethylylidene]}diphenol) (1 equivalent)

-

Catalyst (e.g., Dibutyltin dilaurate, DBTDL) (catalytic amount)

-

Anhydrous N,N-Dimethylformamide (DMF) as solvent

-

Nitrogen gas supply

-

Standard reaction glassware with mechanical stirrer and condenser

Step-by-Step Procedure:

-

Pre-polymer Synthesis:

-

Charge the reaction vessel with the polyol and anhydrous DMF under a nitrogen atmosphere.

-

Heat the mixture to 60-70 °C with stirring to ensure the polyol is completely dissolved and dry.

-

Add the diisocyanate to the vessel.

-

Allow the reaction to proceed for 2-3 hours to form the isocyanate-terminated pre-polymer. The progress can be monitored by titrating for the isocyanate (-NCO) content.

-

-

Chain Extension:

-

Dissolve the pyridine-containing diol in a separate portion of anhydrous DMF.

-

Add the diol solution dropwise to the pre-polymer mixture over 30 minutes.

-

Add a catalytic amount of DBTDL.

-

-

Polymerization:

-

Increase the temperature to 80-90 °C and continue stirring. The viscosity of the solution will increase significantly as the polymer chain grows.

-

Maintain the reaction for 4-6 hours until the desired molecular weight is achieved. The disappearance of the -NCO peak (~2270 cm⁻¹) in the FTIR spectrum indicates the reaction's completion.

-

-

Isolation:

-

Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water with vigorous stirring.

-

Collect the polymer by filtration.

-

-

Purification and Drying:

-

Wash the polymer thoroughly with the non-solvent to remove any unreacted monomers and residual solvent.

-

Dry the final polyurethane product in a vacuum oven at 60 °C until a constant weight is achieved.

-

Self-Validation: The structure of the synthesized polyurethane is confirmed using Fourier-Transform Infrared Spectroscopy (FTIR) to identify the characteristic urethane (-NH-COO-) peaks and Nuclear Magnetic Resonance (NMR) to confirm the incorporation of the pyridine diol. Thermal properties are characterized by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2]

Structure-Property Relationships

The true value of these monomers lies in the predictable ways they influence final polymer properties.

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery of Novel Polymers from Pyridine-Based Monomers

Introduction: The Versatility of the Pyridine Ring in Macromolecular Design

The incorporation of the pyridine moiety into polymer backbones has unlocked a new era of functional materials with tailored properties for a myriad of advanced applications. The unique electronic characteristics, Lewis basicity, and hydrogen bonding capabilities of the pyridine ring make it a powerful building block for researchers in materials science, catalysis, and drug development. This guide provides a comprehensive technical overview for scientists and researchers on the design, synthesis, characterization, and application of novel polymers derived from pyridine-based monomers. We will delve into the causality behind experimental choices, providing field-proven insights to empower the discovery of next-generation materials.

Part 1: Strategic Design and Synthesis of Pyridine-Based Monomers

The foundation of any novel polymer lies in the thoughtful design and synthesis of its monomeric units. The strategic placement of functional groups on the pyridine ring and the overall monomer architecture dictates the polymerization pathway and the ultimate properties of the resulting macromolecule.

Designing for Functionality: A World of Possibilities

The pyridine ring can be functionalized at various positions (2-, 3-, or 4-) to introduce a wide range of chemical moieties. This functionalization is a critical first step in tailoring the final polymer's characteristics:

-

Vinylpyridines (2-VP, 4-VP): These are among the most common pyridine-based monomers, readily polymerizable via various techniques to create polymers with pendant pyridine groups. The nitrogen's lone pair of electrons is accessible for coordination, quaternization, and hydrogen bonding.[1][2][3]

-

Pyridine-Containing Diamines and Dianhydrides: These monomers are crucial for the synthesis of high-performance polyimides and polyamides. The rigidity and thermal stability of the resulting polymers can be tuned by the substitution pattern on the pyridine ring and the nature of the connecting groups.[4][5][6][7][8][9]

-

Norbornene-Functionalized Pyridines: These monomers are specifically designed for Ring-Opening Metathesis Polymerization (ROMP), enabling the synthesis of polymers with unique architectures and high thermal stability.[2][3]

-

Multifunctional Pyridine Monomers: By incorporating multiple reactive sites, monomers can be designed to form cross-linked networks or to introduce specific functionalities for applications in catalysis or electronics.[10][11]

Synthetic Pathways to Pyridine-Based Monomers

Several synthetic strategies can be employed to prepare pyridine-based monomers. The choice of method depends on the desired functionality and substitution pattern.

Caption: General workflow for the synthesis and characterization of pyridine-based monomers.

A notable example is the synthesis of pyridine-containing diamines for polyimides, which often involves a multi-step process starting with a modified Chichibabin reaction followed by nucleophilic substitution and reduction of nitro groups.[8]

Part 2: Polymerization Strategies for Pyridine-Based Monomers

The choice of polymerization technique is paramount in controlling the molecular weight, architecture, and dispersity of the final polymer, which in turn dictates its macroscopic properties and performance.

Controlled Radical Polymerization (CRP) Techniques

CRP methods are highly valued for their ability to produce well-defined polymers with predictable molecular weights and narrow molecular weight distributions.

RAFT polymerization is a versatile CRP technique compatible with a wide range of functional monomers, including vinylpyridines.[12]

Causality: The choice of a suitable RAFT agent is critical for achieving control. For vinylpyridines, dithiobenzoates and trithiocarbonates are commonly employed. The mechanism relies on a rapid equilibrium between active and dormant polymer chains, mediated by the RAFT agent, which allows for uniform chain growth.

Experimental Protocol: RAFT Polymerization of 2-Vinylpyridine (2VP) [12][13]

-

Reagents: 2-Vinylpyridine (2VP, freshly distilled), AIBN (initiator), S-1-dodecyl-S'-((\alpha),(\alpha)')-dimethyl-(\alpha)''-acetic acid)trithiocarbonate (RAFT agent), and a suitable solvent (e.g., ethanol).

-

Setup: A Schlenk flask is charged with the 2VP monomer, RAFT agent, and AIBN in the chosen solvent.

-

Degassing: The reaction mixture is thoroughly degassed by several freeze-pump-thaw cycles to remove oxygen, which can terminate the polymerization.

-

Polymerization: The flask is immersed in a preheated oil bath (typically 60-70 °C) to initiate polymerization. The reaction is allowed to proceed for a predetermined time to achieve the desired conversion.

-

Termination and Isolation: The polymerization is quenched by rapid cooling and exposure to air. The polymer is then isolated by precipitation in a non-solvent (e.g., cold hexanes) and dried under vacuum.

Anionic Polymerization

Anionic polymerization is a powerful technique for synthesizing well-defined block copolymers containing poly(vinylpyridine) segments.[14] However, it requires stringent experimental conditions due to its sensitivity to impurities.

Causality: The highly reactive carbanionic propagating species necessitates the complete exclusion of protic impurities, such as water and alcohols. The polymerization of vinylpyridines is typically conducted at low temperatures (-78 °C) to suppress side reactions.[15]

Caption: Key steps in the anionic polymerization of vinylpyridines.

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is particularly effective for the polymerization of strained cyclic olefins, such as norbornene derivatives. The innate Lewis basicity of the pyridine motif can sometimes interfere with transition-metal catalysts, but careful monomer design can lead to well-controlled polymerizations.[2][3]

Causality: The choice of catalyst is crucial. Grubbs' third-generation catalysts, which contain pyridine ligands, have shown good tolerance and control in the ROMP of pyridine-containing monomers.[2][16] The rate-determining step is often the formation of the metallacyclobutane intermediate.[16]

Polycondensation

Polycondensation is a step-growth polymerization method used to synthesize polyimides, polyamides, and other high-performance polymers from pyridine-containing diamines and dianhydrides or diacid chlorides.[4][5][9][17]

Causality: The reaction is typically carried out in a two-step process. First, a poly(amic acid) precursor is formed at room temperature. Subsequent thermal or chemical imidization leads to the final polyimide. The choice of solvent, typically a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP), is critical for keeping the growing polymer chains in solution.[5][6]